6-chloro-4,4'-diphenyl-1',2'-dihydro-[2,3'-biquinoline]-2'-one
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Overview
Description
6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one is a complex organic compound that belongs to the class of biquinoline derivatives This compound is characterized by the presence of a chlorine atom at the 6th position and two phenyl groups attached to the quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through a Friedländer synthesis, followed by chlorination and subsequent coupling reactions to introduce the phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, altering the compound’s properties.
Scientific Research Applications
6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism by which 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one exerts its effects involves its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The compound’s structure allows it to bind to specific sites, influencing the activity of these targets and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 6-chloro-1,2,3,4-tetrahydronaphthalene-1,1-dimethanol
Uniqueness
Compared to similar compounds, 6-chloro-4,4’-diphenyl-1’,2’-dihydro-[2,3’-biquinoline]-2’-one is unique due to its specific substitution pattern and the presence of the biquinoline core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinolin-2-yl)-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H19ClN2O/c31-21-15-16-26-24(17-21)23(19-9-3-1-4-10-19)18-27(32-26)29-28(20-11-5-2-6-12-20)22-13-7-8-14-25(22)33-30(29)34/h1-18H,(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKFFSZZBVTXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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